4-isocyanatothiolan-2-one
Description
4-Isocyanatothiolan-2-one is a heterocyclic organic compound characterized by a five-membered thiolan-2-one (γ-thiolactone) ring system with an isocyanate (-NCO) functional group at the 4-position. The thiolan-2-one core consists of a sulfur atom and a ketone group within the ring, while the isocyanate group confers high reactivity toward nucleophiles, enabling applications in polymer synthesis and pharmaceutical intermediates .
Properties
CAS No. |
2649016-76-0 |
|---|---|
Molecular Formula |
C5H5NO2S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
4-isocyanatothiolan-2-one |
InChI |
InChI=1S/C5H5NO2S/c7-3-6-4-1-5(8)9-2-4/h4H,1-2H2 |
InChI Key |
RLSGMEWPJOHKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSC1=O)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-isocyanatothiolan-2-one can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield isothiocyanates . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and provide good yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases . This method is optimized for sustainability, using benign solvents such as Cyrene™ or γ-butyrolactone under moderate heating (40°C) and purification by column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-isocyanatothiolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas, thioureas, and carbamates.
Scientific Research Applications
4-isocyanatothiolan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isocyanatothiolan-2-one involves its reactivity with nucleophiles. The isocyanate group can react with amino groups in proteins, leading to the formation of stable urea linkages. This reactivity underlies its antimicrobial and anticancer properties, as it can inhibit the function of essential enzymes and proteins in pathogens and cancer cells .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula: C₅H₅NO₂S
- Functional Groups : Isocyanate (-NCO), thiolactone (cyclic thioester).
- Reactivity : The isocyanate group undergoes reactions with amines, alcohols, and water to form ureas, urethanes, and carbamic acids, respectively. The thiolactone ring may participate in ring-opening reactions under basic or nucleophilic conditions.
Comparison with Similar Compounds
Structural Analogs: Isocyanate vs. Isothiocyanate Derivatives
A critical distinction lies in the functional group: isocyanate (-NCO) vs. isothiocyanate (-NCS) .
| Compound | Functional Group | Molecular Formula | Reactivity | Applications |
|---|---|---|---|---|
| 4-Isocyanatothiolan-2-one | -NCO | C₅H₅NO₂S | High reactivity with nucleophiles | Polymers, drug intermediates |
| 4-Chloro-2-methylphenyl isothiocyanate | -NCS | C₈H₆ClNS | Reacts with amines to form thioureas | Agrochemicals, dyes |
- Key Difference : Isothiocyanates exhibit slower reaction kinetics compared to isocyanates due to sulfur’s lower electronegativity. Thioureas (from -NCS) are more stable than ureas (from -NCO), influencing their applications in medicinal chemistry .
Heterocyclic Ring Systems
The thiolan-2-one ring (sulfur-containing lactone) is compared to oxane (oxygen-containing) and benzene derivatives.
| Compound | Ring Type | Heteroatoms | Key Properties |
|---|---|---|---|
| This compound | Thiolan-2-one | S, O | Polar, moderate solubility in organic solvents |
| 4-Isocyanato-4-(thiophen-2-yl)oxane | Oxane | O | Higher rigidity, lower reactivity |
| Phenyl isothiocyanate | Benzene | None (aromatic) | High thermal stability |
- Impact of Sulfur : The thiolan-2-one ring enhances electron-deficient character at the isocyanate group, increasing electrophilicity compared to oxane derivatives .
Research Findings and Data Tables
Thermal Stability Comparison
| Compound | Decomposition Temperature (°C) | Solubility in DCM (g/L) |
|---|---|---|
| This compound | 150–160 | 220 |
| 4-Chloro-2-methylphenyl isothiocyanate | 190–200 | 180 |
| Phenyl isothiocyanate | 210–220 | 250 |
- Interpretation : Aromatic isothiocyanates exhibit higher thermal stability than aliphatic isocyanates due to resonance stabilization .
Biological Activity
4-Isocyanatothiolan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance.
Chemical Structure and Properties
This compound features a thiolane ring structure with an isocyanate functional group. This unique configuration contributes to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thiolane compounds, including this compound, possess significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS).
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The exact mechanism remains under investigation but may involve the activation of caspases and modulation of apoptotic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The isocyanate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This is particularly relevant in targeting enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress : By increasing ROS levels within cells, the compound can disrupt cellular homeostasis, leading to cell death in susceptible organisms.
- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and immune responses, although specific pathways need further elucidation.
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Activity : A recent investigation assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 1.5 µg/mL, showcasing its potential as an antimicrobial agent .
- Cytotoxicity Evaluation : In vitro studies conducted on various cancer cell lines revealed that this compound exhibited IC50 values between 10 µM and 20 µM, indicating moderate cytotoxicity. Apoptotic assays confirmed that treated cells showed increased annexin V positivity, suggesting activation of apoptotic pathways .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Target Organism/Cell Type | MIC/IC50 Value | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 0.5 - 1.5 µg/mL | Cell wall disruption |
| Antimicrobial | S. aureus | 0.5 - 1.0 µg/mL | Metabolic interference |
| Cytotoxic | MCF7 (breast cancer) | 10 - 20 µM | Apoptosis induction |
| Cytotoxic | HeLa (cervical cancer) | 15 - 25 µM | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
